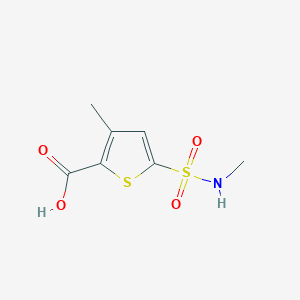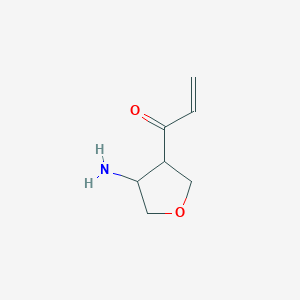
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine moiety, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Pyridine Derivative Formation: The next step involves the introduction of the pyridine moiety. This can be done through nucleophilic substitution reactions where a suitable pyridine derivative is reacted with the cyclopropane intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyridines, cyclopropanes, and sulfonated derivatives.
Applications De Recherche Scientifique
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate can be compared with similar compounds such as:
1-(4-Methylpyridin-2-yl)cyclopropanamine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride: This compound has a piperidine ring instead of a cyclopropane ring, leading to different chemical properties and biological activities.
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;1-(5-methylpyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2.C7H8O3S/c1-7-2-3-8(11-6-7)9(10)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6H,4-5,10H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
QYHLHYLCXUACRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(C=C1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
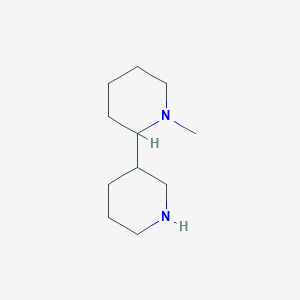
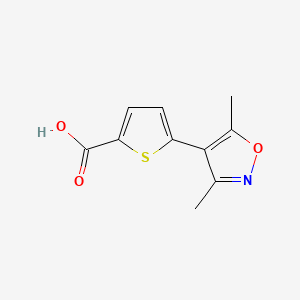
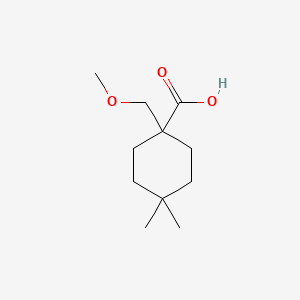
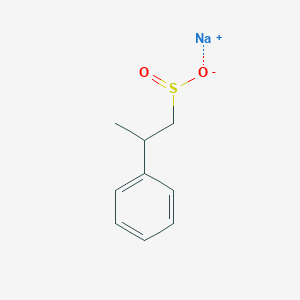


![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)


